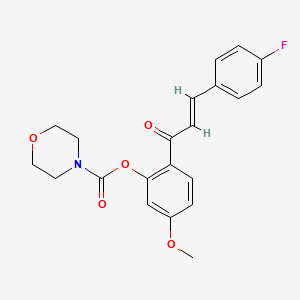

(E)-2-(3-(4-fluorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

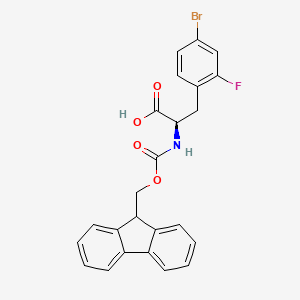

(E)-2-(3-(4-fluorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate, also known as FMOC-L-phenylalanine, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in drug development and biological studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Surface Active Properties

Research has demonstrated the synthesis of new fluoroalkylated oligomers containing morpholino groups, which show good solubility in both water and common organic solvents, including non-polar solvents. These compounds are applicable to non-ionic fluorinated amphiphilic oligosurfactants owing to their effectiveness in reducing the surface tension of both water and m-xylene quite effectively. This synthesis approach opens up potential applications in creating surfactants with specific properties for industrial and research purposes (Sawada et al., 1996).

Antimicrobial Activity

Another study focused on the synthesis of novel fluoroalkyl end-capped oligomers containing dimethyl(octyl)ammonium segments. These compounds were found to be soluble in water and various organic solvents, and they demonstrated the ability to effectively reduce the surface tension of water. Notably, surfaces treated with these oligomers exhibited strong hydrophilicity, good oil repellency, and high antibacterial activity. This suggests their potential application in creating new functional materials with surface-active and antibacterial properties (Sawada et al., 2001).

Polymer-Drug Conjugates for Controlled Release

The ability to manipulate the kinetics of hydrolysis of water-soluble polymer-drug conjugates through changes in their secondary structure has been evaluated. A series of copolymers with varying proportions of acryloyl morpholine and p-nitrophenyl acrylate was prepared to study the effect of coil expansion coefficients on the kinetics of solvolysis. This research demonstrates the potential for designing polymer-drug conjugates with programmable release rates, which could be highly beneficial in pharmaceutical applications (Pitt & Shah, 1996).

Fluorinated Materials with Surfactant and Metal Ion Binding Properties

Fluoro-alkylated end-capped acrylamide oligomers have been synthesized, showing solubility in both water and organic solvents and the ability to effectively reduce the surface tension of water and m-xylene. These oligomers were found to have extremely high calcium ion binding power and could transfer alkali metal and heavy metal ions from aqueous solutions into organic media. This indicates their potential as new fluorinated materials for applications requiring surfactant properties and metal ion binding capabilities (Sawada et al., 2000).

Eigenschaften

IUPAC Name |

[2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl] morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO5/c1-26-17-7-8-18(19(24)9-4-15-2-5-16(22)6-3-15)20(14-17)28-21(25)23-10-12-27-13-11-23/h2-9,14H,10-13H2,1H3/b9-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUXUZGEPLUDKK-RUDMXATFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)OC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F)OC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(3-(4-fluorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2690851.png)

![rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/no-structure.png)

![tert-Butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2690860.png)

![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,5-dimethoxybenzohydrazide](/img/structure/B2690862.png)